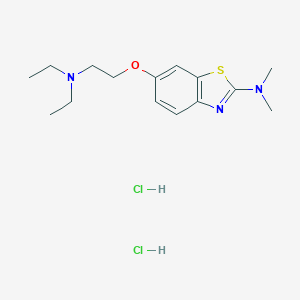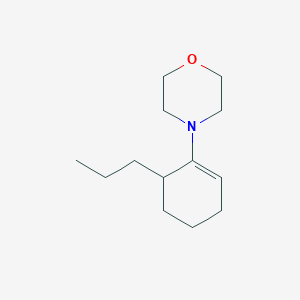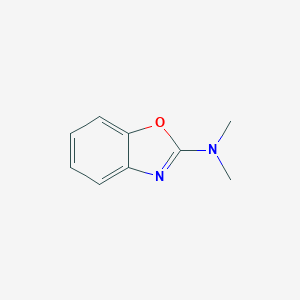
Diamthazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diamthazole dihydrochloride, also known as diamthazole or DMDH, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a member of the thiazole family of compounds and has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
Neurotoxic Effects in Infants
A 1960 study highlighted the neurotoxic effects of Diamthazole Dihydrochloride in infants. The case of a 4-week-old girl who experienced convulsions after the application of Diamthazole Dihydrochloride for ringworm treatment underlines its potential neurotoxicity at this age. The study emphasizes specific warnings regarding its use in infants (Morton, 1960).
Corrosion Inhibition
In 2014, a study explored 2-amino-4-methyl-thiazole (a related compound) as a corrosion inhibitor for mild steel in acidic environments. The research demonstrated its efficiency in forming a protective barrier film, thereby reducing corrosion (Yüce et al., 2014).
Environmental Chemistry and Toxicity
Investigations in 1992 focused on the environmental fate of 2-(thiocyanomethylthio)benzothiazole (TCMTB), a compound structurally similar to Diamthazole Dihydrochloride. These studies examined its stability, photolysis, and potential transformation products in aquatic environments, contributing to our understanding of its environmental impact (Brownlee et al., 1992; Mackinnon & Farrell, 1992).
Antiviral Applications
A 2004 study discussed the use of aromatic cationic compounds, including derivatives structurally related to Diamthazole Dihydrochloride, in preventing or treating Bovine Viral Diarrhea Virus infections in cell cultures. This highlights potential antiviral applications of such compounds (Givens et al., 2004).
Analytical Detection in Environmental Samples
In 1998, a study developed techniques for detecting antifouling booster biocides, including compounds similar to Diamthazole Dihydrochloride, in water samples. This research is crucial for environmental monitoring and assessing the impact of such biocides in marine environments (Thomas, 1998).
Biomonitoring of Pesticide Exposure
Research in 2013 focused on biomonitoring the exposure to pesticides in urban populations, underlining the importance of monitoring and regulating pesticide use, including compounds structurally related to Diamthazole Dihydrochloride, in densely populated areas (McKelvey et al., 2013).
Synthesis and Industrial Applications
A 2001 study reported a clean and simple method for synthesizing 2-(thiocyanomethylthio)benzothiazole (TCMTB), a compound related to Diamthazole Dihydrochloride, highlighting its use in industries like leather and lumber for controlling fungi and bacteria (Muthusubramanian et al., 2001).
Propiedades
Número CAS |
136-96-9 |
|---|---|
Nombre del producto |
Diamthazole dihydrochloride |
Fórmula molecular |
C15H25Cl2N3OS |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H23N3OS.2ClH/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4;;/h7-8,11H,5-6,9-10H2,1-4H3;2*1H |
Clave InChI |
FZNXAQMQVKBXDR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C.Cl.Cl |
SMILES canónico |
CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C.Cl.Cl |
melting_point |
241.5 °C |
Otros números CAS |
136-96-9 |
Números CAS relacionados |
95-27-2 (Parent) |
Sinónimos |
amikazol diamthazole diamthazole dihydrochloride dimazole |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)




![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)

![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)

![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)
